molecular formula C9H12N2O3 B1327148 4-ethoxy-N-methyl-2-nitroaniline CAS No. 61679-18-3

4-ethoxy-N-methyl-2-nitroaniline

Cat. No.: B1327148
CAS No.: 61679-18-3
M. Wt: 196.2 g/mol
InChI Key: DTJXSLYJMZSTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is widely used as a pesticide in the agricultural industry due to its effectiveness in controlling various pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-N-methyl-2-nitroaniline can be synthesized through a multi-step process involving nitration, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Ethoxy-N-methyl-2-nitroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a pesticide.

    Medicine: Investigated for its potential therapeutic properties and its effects on hemolytic anemia.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-methyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, influencing various biochemical pathways and cellular processes . The compound’s effects are mediated through its ability to interfere with normal cellular functions, leading to the desired pesticidal or therapeutic outcomes .

Comparison with Similar Compounds

4-Ethoxy-N-methyl-2-nitroaniline can be compared with other similar compounds such as:

    4-Methoxy-2-nitroaniline: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Methoxy-4-nitroaniline: Another similar compound with different positioning of the methoxy and nitro groups.

    4-Nitroaniline: A simpler compound with only a nitro group attached to the aniline ring.

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the unique characteristics of this compound .

Properties

IUPAC Name

4-ethoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-7-4-5-8(10-2)9(6-7)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJXSLYJMZSTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649434
Record name 4-Ethoxy-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61679-18-3
Record name 4-Ethoxy-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.